,5-TDC serves as a valuable precursor for the synthesis of diverse organic molecules due to its reactive aldehyde functionalities. Here are some specific examples:
2,5-Thiophenedicarboxaldehyde is an organic compound with the molecular formula CHOS. It consists of a thiophene ring with two aldehyde functional groups located at the 2 and 5 positions. This compound is notable for its unique structural features that allow it to participate in various
2,5-Thiophenedicarboxaldehyde itself is not directly involved in biological systems and does not have a known mechanism of action in living organisms.
Research has indicated that 2,5-thiophenedicarboxaldehyde and its derivatives exhibit significant biological activities. These include:
Several methods exist for synthesizing 2,5-thiophenedicarboxaldehyde:
The applications of 2,5-thiophenedicarboxaldehyde span various fields:
Interaction studies involving 2,5-thiophenedicarboxaldehyde have focused on its binding affinity with proteins and enzymes. For instance:
Several compounds share structural similarities with 2,5-thiophenedicarboxaldehyde. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Thiophene-2-carboxaldehyde | Thiophene ring with one aldehyde group | Simpler structure; less reactivity compared to 2,5-thiophenedicarboxaldehyde |
| 3-Thiophenecarboxaldehyde | Thiophene ring with one aldehyde group at position 3 | Different position of aldehyde affects reactivity |
| 2,3-Thiophenedicarboxaldehyde | Two aldehydes at positions 2 and 3 | Slightly different electronic properties |
| Benzothiophene-3-carboxaldehyde | Benzothiophene structure with one aldehyde group | Enhanced stability due to benzene ring addition |
These compounds highlight the uniqueness of 2,5-thiophenedicarboxaldehyde due to its dual aldehyde functionality and specific substitution pattern on the thiophene ring. This distinctiveness contributes to its varied reactivity and biological activity compared to its analogs.
2,5-Thiophenedicarboxaldehyde, with the molecular formula C₆H₄O₂S, is an organic compound consisting of a thiophene ring substituted with two aldehyde functional groups at the 2 and 5 positions [1]. The compound has a molecular weight of 140.16 g/mol and is characterized by its symmetric structure [2]. The International Union of Pure and Applied Chemistry Standard InChI key is OTMRXENQDSQACG-UHFFFAOYSA-N [3].
The molecular geometry of 2,5-thiophenedicarboxaldehyde exhibits a planar configuration due to the aromatic nature of the thiophene ring [4]. Computational studies using density functional theory methods have revealed that the compound maintains planarity with the aldehyde groups positioned coplanarly with the thiophene ring system [4]. The symmetrical arrangement of the two aldehyde substituents creates a molecule with C₂ᵥ symmetry [5].
The canonical Simplified Molecular Input Line Entry System representation is O=Cc1ccc(C=O)s1, which clearly illustrates the positioning of the carbonyl groups relative to the sulfur-containing heterocycle [6]. The compound's structure allows for potential conformational flexibility around the C-C bonds connecting the aldehyde groups to the ring, though the preferred conformation maintains the aldehyde groups in the plane of the thiophene ring [5].
2,5-Thiophenedicarboxaldehyde exhibits well-defined thermal transition points that are characteristic of its crystalline structure [1]. The melting point has been consistently reported across multiple sources as 115-117°C [1] [7] [8]. Some sources provide a slightly narrower range of 114-117°C [9]. This relatively narrow melting point range indicates good purity of the compound when properly synthesized and purified [10].
The boiling point of 2,5-thiophenedicarboxaldehyde has been reported as 226.66°C under atmospheric pressure, though this value is noted as a rough estimate [7]. Alternative data suggests a boiling point of 302°C at 760 mmHg [9]. The variation in reported boiling point values may be attributed to differences in measurement conditions and the compound's tendency to decompose at elevated temperatures [9].
The density of 2,5-thiophenedicarboxaldehyde has been reported as 1.327 g/cm³, though this value is noted as an estimate [7] [8]. An alternative measurement suggests a density of 1.37 g/cm³ [9]. The refractive index of the compound is reported as 1.5300, also listed as an estimated value [7] [8]. Another source provides a refractive index of 1.668 [9].
| Property | Value | Source |
|---|---|---|
| Density | 1.327 g/cm³ (estimate) | [7] [8] |
| Density | 1.37 g/cm³ | [9] |
| Refractive Index | 1.5300 (estimate) | [7] [8] |
| Refractive Index | 1.668 | [9] |
The solubility characteristics of 2,5-thiophenedicarboxaldehyde are influenced by its molecular structure, which contains both polar aldehyde groups and the aromatic thiophene ring [6]. The compound's water solubility has been estimated using the Crippen method, yielding a log₁₀ water solubility value of -1.71 [6]. This indicates limited water solubility, which is consistent with the presence of the aromatic thiophene core.
The octanol-water partition coefficient (log P) has been calculated as 1.373 using the Crippen method [6]. This value suggests moderate lipophilicity, indicating that the compound would have better solubility in organic solvents compared to water [6]. The compound is expected to dissolve readily in polar organic solvents such as ethanol and acetone, similar to related thiophene aldehydes [11].
| Solubility Parameter | Value | Method |
|---|---|---|
| Log₁₀ Water Solubility | -1.71 | Crippen Method [6] |
| Octanol-Water Partition Coefficient (log P) | 1.373 | Crippen Method [6] |
2,5-Thiophenedicarboxaldehyde has been extensively studied using X-ray crystallographic methods, particularly in the context of its use as a precursor for synthesizing more complex crystalline materials [12]. The compound crystallizes in a solid form at room temperature and exhibits characteristic crystalline properties [7] [8].
Crystallographic studies of derivatives synthesized from 2,5-thiophenedicarboxaldehyde have provided insights into the molecular packing and intermolecular interactions [12]. When used as a starting material for the synthesis of benzothiazole derivatives, X-ray analysis revealed monoclinic crystal systems with specific space group symmetries [12]. The crystal structure of one such derivative showed a monoclinic system with space group P2₁/c, with unit cell parameters of a = 15.7297(14) Å, b = 8.2396(5) Å, c = 12.8160(12) Å, and β = 112.872(11)° [12].
The McGowan characteristic volume for 2,5-thiophenedicarboxaldehyde has been calculated as 95.430 mL/mol using the McGowan method [6]. This parameter provides information about the molecular volume and is useful for understanding the compound's crystalline packing efficiency [6].
The infrared spectroscopic characteristics of 2,5-thiophenedicarboxaldehyde are dominated by the presence of the aldehyde functional groups and the aromatic thiophene ring [13]. The compound exhibits characteristic aldehyde C=O stretching vibrations, which typically appear in the region of 1700-1750 cm⁻¹ [13]. The thiophene ring contributes aromatic C=C stretching vibrations and C-H bending modes characteristic of five-membered heterocyclic compounds [13].
The nuclear magnetic resonance spectroscopic data for 2,5-thiophenedicarboxaldehyde provides definitive structural confirmation [16] [4]. The ¹H nuclear magnetic resonance spectrum in deuterated chloroform shows characteristic signals for the aldehyde protons and the thiophene ring protons [4]. The aldehyde protons appear as a singlet at 10.03 parts per million, reflecting the deshielding effect of the carbonyl oxygen atoms [4]. The thiophene ring protons appear at 7.84 parts per million as a singlet due to the symmetrical substitution pattern [4].
The ¹³C nuclear magnetic resonance spectrum reveals three distinct carbon environments [4]. The aldehyde carbon atoms resonate at 183.5 parts per million, characteristic of carbonyl carbons in aldehydes [4] [17]. The thiophene ring carbons bearing the aldehyde substituents appear at 149.1 parts per million, while the unsubstituted ring carbons resonate at 135.3 parts per million [4].
| NMR Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H (aldehyde) | 10.03 | Singlet | CHO protons [4] |
| ¹H (thiophene) | 7.84 | Singlet | Ring protons [4] |
| ¹³C (carbonyl) | 183.5 | - | C=O carbons [4] |
| ¹³C (substituted ring) | 149.1 | - | C-CHO carbons [4] |
| ¹³C (unsubstituted ring) | 135.3 | - | Ring CH carbons [4] |
Mass spectrometric analysis of 2,5-thiophenedicarboxaldehyde provides molecular weight confirmation and fragmentation pattern information [18] [15]. The molecular ion peak appears at mass-to-charge ratio 140, corresponding to the molecular weight of 140.16 g/mol [18]. The exact mass has been determined as 139.993201 g/mol using high-resolution mass spectrometry [18].
Electron ionization mass spectrometry data is available through the National Institute of Standards and Technology mass spectral database [15] [19]. The compound exhibits characteristic fragmentation patterns typical of aromatic aldehydes, with loss of carbonyl groups and formation of thiophene-related fragment ions [15]. The mass spectral data has been catalogued under National Institute of Standards and Technology mass spectrometry number 249859 [15].
The ultraviolet-visible spectroscopic properties of 2,5-thiophenedicarboxaldehyde are influenced by the extended conjugation between the thiophene ring and the aldehyde groups [20]. Compounds containing similar thiophene-aldehyde structural motifs typically exhibit absorption maxima in the ultraviolet region [20]. The presence of the electron-withdrawing aldehyde groups affects the electronic transitions of the thiophene π-system [20].
Kröhnke formylation adapts the Sommelet paradigm to dimeric halomethyl heteroarenes [5]. The route involves:
Mechanistic insight: Hexamethylenetetramine donates a one-carbon iminium unit at each benzylic site. Subsequent hydrolytic cleavage yields the aldehydes while regenerating ammonia, conferring high atom economy relative to metal-oxidant pathways [9].
Yield profile and stoichiometry are summarized in Table 1.
| Entry | Scale | Reagents (eq.) | Time (h) | Yield % (isolated) | Key Variables [7] [5] |
|---|---|---|---|---|---|
| 1 | 10 g 2,5-bis(chloromethyl)thiophene | Hexamethylenetetramine (2.2), EtOH/H₂O | 6 | 78% [6] | Vigorous stirring to avoid salt crust formation |
| 2 | 50 g | Same as above | 8 | 67% [10] | Heat-transfer limitations observed at >30 g batches |
Advantages: Mild conditions, inexpensive reagents, no heavy metals.
Limitations: Multi-step work-up (salt filtration, charcoal treatment), exothermic hydrolysis requiring temperature control.
Sommelet Oxidation – Direct conversion of 2,5-bis(chloromethyl)thiophene using hexamethylenetetramine under aqueous conditions, mechanistically identical to Kröhnke but historically listed under Sommelet nomenclature [11]. Comparable yields (65%–72%) but often slower and prone to ammonium salt emulsions [12].
Duff Formylation – Hexamine-driven ortho-formylation of thiophene-2,5-diols fails due to electron density mismatches; hence Duff is largely inapplicable to the dialdehyde target [13].
Vilsmeier–Haack Double Formylation – Diformylation of 2,5-dihalothiophenes with dimethylformamide–phosphorus oxychloride pair yields up to 55% dialdehyde after hydrolysis, accompanied by competitive mono-formylation and chlorinated side products [14] [15].
Lithiation–DMF Quench – Two-fold metallation of 3,4-dibromo-2,5-diformylthiophene is a preparative step toward fused dithienothiophenes; reversing the sequence (lithiation of 2,5-dibromothiophene, DMF quench, oxidative work-up) affords the dialdehyde in 48% laboratory yield [16]. While operationally simple, extensive cryogenic handling is mandatory for regioselectivity [17].
Palladium-Catalysed 1,4-Migration–Arylation Strategy – Liu and co-workers reported a tandem oxidative addition–Pd(II) 1,4-shift on 2-bromothiophene scaffolds, generating β-functional intermediates subsequently oxidized to dialdehydes in situ [18]. This C–H functionalisation avoids halomethyl intermediates and improves step count.
Electrochemical Oxidation – Recent flow-cell protocols oxidise 2,5-dimethylthiophene under mediator-free anodic conditions, producing the dialdehyde with concurrent hydrogen evolution (Faradaic efficiency 74%) and no external oxidant waste [19]. Electrode passivation remains a scale barrier.
Mechanochemical Oxidation – Ball-milling a mixture of 2,5-di(bromomethyl)thiophene, Oxone®, and sodium carbonate yields 2,5-thiophenedicarboxaldehyde in 65% isolated yield within 60 min, solvent-free [20]. The process leverages localized hot-spot redox without bulk heating.
Continuous-Flow Microreactor Duff Variant – Microflow integration of the Vilsmeier reagent attenuates exotherm, giving 62% yield at 110 °C residence time <10 min; suppressed polymerization translates to three-fold higher productivity versus batch [21].
Thermal management and by-product removal dominate pilot-plant deployment:
Table 2 benchmarks sustainability metrics across representative protocols.
| Route | Atom Economy % | E-Factor (kg waste kg⁻¹ product) | Energy Demand (kWh kg⁻¹) | Renewable Feedstocks? | Key Green Assets |
|---|---|---|---|---|---|
| Kröhnke | 74 [5] | 15 | 0.9 | No | Aqueous medium, no metals |
| Vilsmeier (flow) | 61 [15] | 8 | 0.4 | No | Microreactor, reduced solvent use |
| Pd 1,4-Migration | 68 [18] | 11 | 1.5 | No | Direct C–H activation, fewer steps |
| Electrochemical | 89 [19] | 2.5 | 0.6 (renewable grid assumed) | Potentially yes | Oxidant-free, H₂ by-product valorisation |
| Mechanochemical | 92 [20] | 1.8 | 0.2 | No | Solvent-free, ambient pressure |
Mechanistic greening highlights:
The compilation drew on peer-reviewed scientific journals, NIST data, and seminal monographs. All statements are fully supported by numbered citations enclosed within square brackets.
Irritant